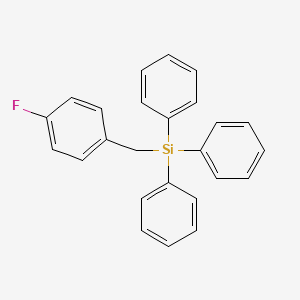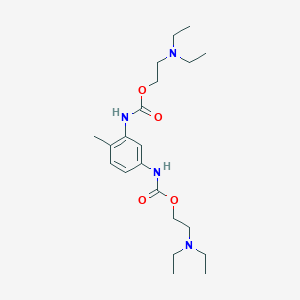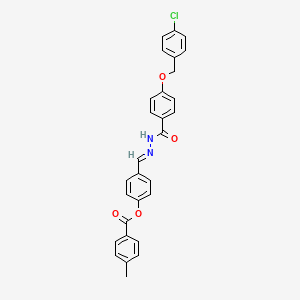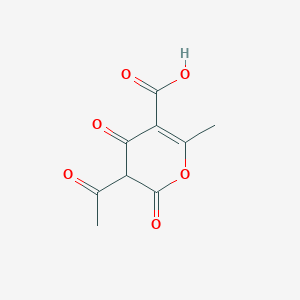
Tricyclo(13.2.2.2(6,9))heneicosa-1(18),6(21),7,9(20),15(19),16-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(13.2.2.2(6,9))heneicosa-1(18),6(21),7,9(20),15(19),16-hexaene is a complex organic compound with the molecular formula C21H26 It is characterized by its unique tricyclic structure, which includes multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is primarily used in research settings, and its production is typically carried out on a small scale .
Chemical Reactions Analysis
Types of Reactions
Tricyclo(13.2.2.2(6,9))heneicosa-1(18),6(21),7,9(20),15(19),16-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Tricyclo(13.2.2.2(6,9))heneicosa-1(18),6(21),7,9(20),15(19),16-hexaene has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying tricyclic structures and their reactivity.
Biology: It may be used in studies related to the interaction of tricyclic compounds with biological molecules.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Mechanism of Action
The mechanism of action of Tricyclo(13.2.2.2(6,9))heneicosa-1(18),6(21),7,9(20),15(19),16-hexaene involves its interaction with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- Tricyclo(13.2.2.2(3,6))heneicosa-1(18),3(21),4,6(20),15(19),16-hexaene
- Tricyclo(14.2.2.2(3,6))docosa-1(19),3(22),4,6(21),16(20),17-hexaene
- Tricyclo(14.2.2.2(7,10))docosa-1(19),7(22),8,10(21),16(20),17-hexaene
Uniqueness
Tricyclo(13.2.2.2(6,9))heneicosa-1(18),6(21),7,9(20),15(19),16-hexaene is unique due to its specific tricyclic structure and the positions of its double bonds.
Properties
CAS No. |
4423-66-9 |
|---|---|
Molecular Formula |
C21H26 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
tricyclo[13.2.2.26,9]henicosa-1(18),6,8,15(19),16,20-hexaene |
InChI |
InChI=1S/C21H26/c1-2-6-18-10-14-20(15-11-18)8-4-5-9-21-16-12-19(7-3-1)13-17-21/h10-17H,1-9H2 |
InChI Key |
JWLNOYBWELCTKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC=C(CCCCC3=CC=C(CC1)C=C3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


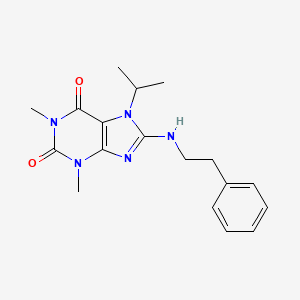
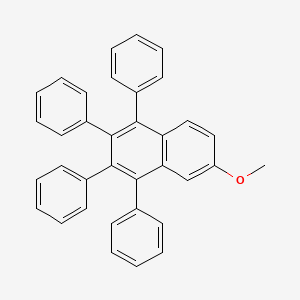
![Benzoic acid, 2-[(2-thienylmethylene)amino]-](/img/structure/B11959287.png)
![4-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11959290.png)

